![molecular formula C12H16BrNO2 B495715 5-bromo-2-ethoxy-N-isopropylbenzamide CAS No. 882078-29-7](/img/structure/B495715.png)
5-bromo-2-ethoxy-N-isopropylbenzamide
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Overview
Description
5-bromo-2-ethoxy-N-isopropylbenzamide is a chemical compound with the molecular formula C12H16BrNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-ethoxy-N-isopropylbenzamide consists of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antiviral Activity
A study by Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives substituted at position 5 by various groups including bromo. These compounds showed notable inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.
Synthesis of Pyrazoles
Martins et al. (2013) investigated brominated trihalomethylenones as precursors for synthesizing various 3-ethoxymethyl pyrazoles. These compounds have applications in creating novel chemicals through cyclocondensation and nucleophilic substitution reactions, indicating the versatility of bromo-derivatives in synthetic chemistry Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013.
Amination and Cyclization Reactions
The amination of bromo-derivatives of ethoxypyridines, which can involve intermediates like pyridyne, is another area of application. Studies by Pieterse and Hertog (2010) on the amination reactions of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine demonstrate the potential for creating a variety of aminated products, which could be useful in the development of pharmaceuticals and other nitrogen-containing organic compounds Pieterse & Hertog, 2010.
Synthesis of Sigma-2 Selective Ligands
Ashford et al. (2014) explored the synthesis and in vitro evaluation of tetrahydroisoquinolines with pendant aromatics as sigma-2 (σ2) selective ligands. This research, utilizing bromo derivatives, aims at developing ligands that could have implications for imaging studies and the treatment of diseases related to the σ2 receptor Ashford, Nguyen, Greguric, Pham, Keller, & Katsifis, 2014.
Antioxidant Activity from Marine Algae
Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, showing potent scavenging activity against radicals. This study underscores the potential of bromo derivatives, particularly those derived from natural sources, in contributing to antioxidant research and potentially to the development of natural health products Li, Li, Gloer, & Wang, 2012.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-ethoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-16-11-6-5-9(13)7-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVRYQMPTYLKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-ethoxy-N-isopropylbenzamide |
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